The compound (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural framework, characterized by the presence of a methanesulfonyl group attached to a phenyl ring. This compound belongs to the class of diazabicyclic compounds, which are notable for their biological activity and potential therapeutic applications.
The compound is classified as a bicyclic amine and more specifically as a diazabicyclo[2.2.1]heptane derivative. The presence of the methanesulfonyl group enhances its reactivity and potential utility in medicinal chemistry.
The synthesis of (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane typically involves several key steps:
The molecular structure of (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane features:
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2
The compound can undergo various chemical reactions:
The mechanism of action for (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane is primarily related to its interactions with biological targets:
Studies indicate potential activity against various biological targets, including receptors involved in neurological pathways and inflammatory responses .
(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane has several potential applications:
This compound exemplifies the importance of bicyclic structures in drug design and highlights ongoing research efforts aimed at exploring their therapeutic potentials.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3